2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol
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Overview
Description
2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol is a complex organic compound with a molecular formula of C₁₃H₁₃ClN₂O₂ and a molecular weight of 264.71 g/mol . This compound features a quinoline core fused with an oxazine ring, which is further substituted with a chloro group and an ethan-1-ol moiety. Such structural complexity often endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Oxazine Ring Formation: The oxazine ring can be introduced through a cyclization reaction involving the quinoline derivative and an appropriate diol or amino alcohol under acidic or basic conditions.
Ethan-1-ol Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to remove the chloro group or reduce the oxazine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using sodium azide (NaN₃) for azide substitution.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: NaN₃, NH₃, RSH (thiols)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Dechlorinated derivatives, reduced oxazine rings
Substitution: Azides, amines, thioethers
Scientific Research Applications
2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxazine ring and chloro group may enhance binding affinity and specificity towards certain enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.
Oxazine Derivatives: Compounds such as oxazepam, used as anxiolytics.
Chloro-substituted Compounds: Chloramphenicol, an antibiotic with a similar chloro group.
Uniqueness
2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol is unique due to its fused heterocyclic structure, combining the properties of quinoline and oxazine rings with a chloro and ethan-1-ol substitution. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-6-9-7-16(4-5-17)8-18-13(9)12-10(11)2-1-3-15-12/h1-3,6,17H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPQSDCPDPFDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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